molecular formula C29H33NO2 B12568189 (2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate CAS No. 194664-21-6

(2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate

Cat. No.: B12568189
CAS No.: 194664-21-6
M. Wt: 427.6 g/mol
InChI Key: SHCHPBCFSMKIBJ-UHFFFAOYSA-N
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Description

(2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate is a complex organic compound that combines the structural features of a piperidine ring and a pyrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate typically involves the esterification of 4-pyren-1-ylbutanoic acid with 2,2,6,6-tetramethylpiperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyrene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.

    Substitution: Electrophilic substitution on the pyrene ring can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Various substituted pyrene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence. This makes it useful for studying biological processes and interactions at the molecular level.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug delivery agent. The piperidine ring can enhance the compound’s ability to cross biological membranes, making it a candidate for targeted drug delivery systems.

Industry

In industry, this compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of (2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the pyrene moiety can intercalate into DNA, affecting gene expression and cellular processes. The ester linkage allows for the controlled release of the active components under physiological conditions.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidation catalyst.

    4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (AcNH-TEMPO): Used as a catalytic or stoichiometric oxidant.

    2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry for the synthesis of stable polymers.

Uniqueness

(2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate is unique due to the combination of the piperidine ring and the pyrene moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

CAS No.

194664-21-6

Molecular Formula

C29H33NO2

Molecular Weight

427.6 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate

InChI

InChI=1S/C29H33NO2/c1-28(2)17-23(18-29(3,4)30-28)32-25(31)10-6-7-19-11-12-22-14-13-20-8-5-9-21-15-16-24(19)27(22)26(20)21/h5,8-9,11-16,23,30H,6-7,10,17-18H2,1-4H3

InChI Key

SHCHPBCFSMKIBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C

Origin of Product

United States

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